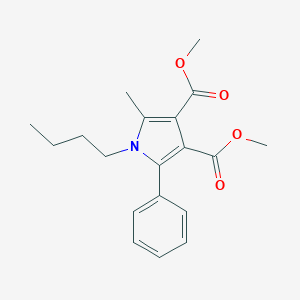
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the pyrrole family of organic compounds and has been shown to have a range of interesting properties. In
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and could potentially be used in the development of new cancer treatments.
Biochemical and Physiological Effects:
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound has activity against cancer cells, bacterial and viral infections. Additionally, the compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester in lab experiments is its potential as a new drug candidate. The compound has been shown to have activity against a range of diseases and could potentially be used in the development of new treatments. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis of the compound can be complex and time-consuming, which could limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on 1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester. One area of interest is in the development of new drugs for the treatment of cancer and bacterial and viral infections. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases. Finally, the synthesis of the compound could be optimized to make it more readily available for use in scientific research.
Métodos De Síntesis
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester can be synthesized using a variety of methods. One common method involves the reaction of pyrrole with butyl acrylate and benzaldehyde in the presence of a catalyst. Another method involves the reaction of pyrrole with dimethyl malonate and benzaldehyde in the presence of a base. These methods have been shown to be effective in producing the compound in high yields.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester has a range of potential scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. The compound has been shown to have activity against cancer cells and could potentially be used in the development of new cancer treatments. Additionally, the compound has been shown to have activity against bacterial and viral infections, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propiedades
Número CAS |
162151-94-2 |
|---|---|
Nombre del producto |
1H-Pyrrole-3,4-dicarboxylic acid, 1-butyl-2-methyl-5-phenyl-, dimethyl ester |
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
dimethyl 1-butyl-2-methyl-5-phenylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C19H23NO4/c1-5-6-12-20-13(2)15(18(21)23-3)16(19(22)24-4)17(20)14-10-8-7-9-11-14/h7-11H,5-6,12H2,1-4H3 |
Clave InChI |
ZWDUMKJFZANDEY-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
SMILES canónico |
CCCCN1C(=C(C(=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC)C |
Otros números CAS |
162151-94-2 |
Sinónimos |
dimethyl 1-butyl-2-methyl-5-phenyl-pyrrole-3,4-dicarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



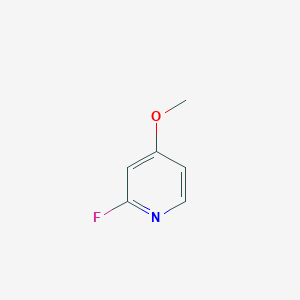
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
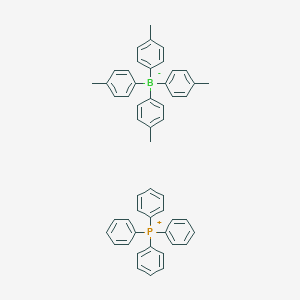

![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
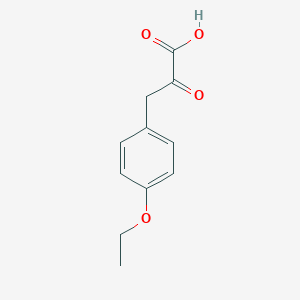

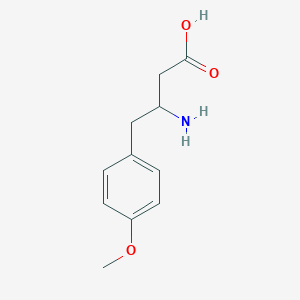


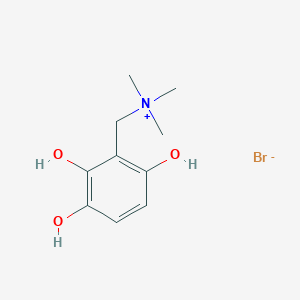
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
